1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
1-(2-Ethoxybenzyl)-3-hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research into indoles, including compounds like 1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one, often focuses on their synthesis. A study by Kondo et al. (1997) demonstrates a method for synthesizing indoles with oxygen-bearing substituents, which is relevant for compounds like the one (Kondo, Kojima, & Sakamoto, 1997).
Chemical Structure and Properties
The study of the chemical structure and properties of indole derivatives is another area of interest. For example, Mukhopadhyyay et al. (1998) explored the structural properties of methyl 2-{6′-ethyl-2′,3′,5′,6′,7′,8′-hexahydro-4-hydroxy-2-oxo-spiro[1H-indole-3(2H),1′(8a'H)-indolizin]-7′-yl}-3-methoxyacrylate, which shares structural similarities with the compound (Mukhopadhyyay, Talapatra, Saha, Lala, Mazumdar, & Bhattacharyya, 1998).
Biochemical Applications and Reactions
Indole derivatives are also studied for their biochemical applications and reactions. Gastpar et al. (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles for their ability to inhibit tubulin polymerization, a process significant in cancer research (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Mechanism of Action
It’s worth noting that this compound contains an indole nucleus . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-4-26-19-8-6-5-7-16(19)13-22-18-10-9-14(2)11-17(18)21(25,20(22)24)12-15(3)23/h5-11,25H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIQNGKUGFBPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)C)C(C2=O)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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